3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
Description
Properties
CAS No. |
1006952-16-4 |
|---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-[[(1-ethylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-2-16-10-12(9-15-16)8-14-7-11-4-3-5-13(17)6-11/h3-6,9-10,14,17H,2,7-8H2,1H3 |
InChI Key |
QTIYGHFHTCZFRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 3-aminomethylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole moiety can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and application:
1.1 Antioxidant Properties
Research indicates that derivatives of pyrazole compounds, including those similar to 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol, possess significant antioxidant properties. These compounds have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
1.2 Anticancer Activity
Studies have demonstrated that pyrazole derivatives can induce cytotoxic effects on various cancer cell lines. For instance, certain synthesized pyrazole compounds have shown promising results in inhibiting the growth of colorectal carcinoma cells, suggesting that 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol could be explored for its anticancer potential .
1.3 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. For example, some pyrazole derivatives have been identified as effective inhibitors of angiotensin-converting enzyme (ACE), which plays a critical role in hypertension management .
Case Studies
Several studies have documented the efficacy of 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol and its analogs:
Mechanism of Action
The mechanism of action of 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a phenol group and a 1-ethylpyrazole unit. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
Phenol vs. In contrast, the methoxy-substituted analogue in lacks a hydrogen-bond donor, likely reducing aqueous solubility but improving membrane permeability .
Pyrazole Modifications :
- The 1-ethylpyrazole moiety is shared with the glycine transporter inhibitor in , suggesting a role in CNS-targeted activity. Halogenation (e.g., chloro, trifluoromethyl) in ’s compound increases lipophilicity, which may enhance blood-brain barrier penetration .
Rigid linkers (e.g., ethenyl in ) restrict motion but stabilize intermolecular interactions in crystalline or biological environments .
Hydrogen-Bonding and Crystallographic Behavior
The phenol group in the target compound enables robust hydrogen-bond networks, as highlighted in ’s discussion of directional intermolecular interactions. Compared to non-phenolic analogues (e.g., methoxy or halogenated derivatives), the phenol’s –OH group can act as both a donor and acceptor, facilitating crystal packing or protein binding. For example:
- ’s phenolic dimers form extensive H-bond networks, correlating with antioxidant activity .
- ’s halogenated pyrazole derivative relies on hydrophobic interactions for target binding, reflecting its transporter inhibition mechanism .
Biological Activity
3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, focusing on antimicrobial and anticancer activities, supported by data tables and relevant research findings.
The compound's IUPAC name is 3-({[(1-ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol, with a molecular formula of and a molecular weight of 245.28 g/mol. Its structural formula indicates the presence of a pyrazole moiety, which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole, including the target compound, exhibit potent antimicrobial properties. For instance, a study evaluated several pyrazole derivatives against common pathogens. The results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antibacterial activity .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
| 7b | 0.20 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound is highlighted through various studies that explored its effects on different cancer cell lines. Notably, compounds similar to 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol have been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
In one study, compounds were tested against breast adenocarcinoma (MCF7) and colorectal cancer (HT29) cell lines. The results indicated that certain derivatives exhibited half-maximal cytotoxic concentrations (CC50) lower than those of standard chemotherapeutics like cisplatin and 5-fluorouracil:
| Compound | CC50 (μM) | Cancer Cell Line |
|---|---|---|
| 3g | 58.44 | HT29 |
| Cisplatin | 47.17 | HT29 |
| 5-FU | 381.16 | MCF7 |
The selectivity index for these compounds was significantly favorable, indicating reduced toxicity to normal cells compared to cancer cells .
The mechanism through which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, some studies have indicated that pyrazole derivatives can inhibit angiogenesis and activate caspase cascades, leading to apoptosis in cancer cells .
Case Studies
Several case studies have been documented regarding the application of pyrazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study demonstrated that a derivative similar to the target compound effectively reduced bacterial load in infected animal models, showcasing its potential as a therapeutic agent for bacterial infections resistant to conventional antibiotics.
- Case Study on Cancer Treatment : In vitro studies involving MCF7 and HT29 cell lines showed that treatment with the compound resulted in significant tumor growth inhibition compared to untreated controls, with observable apoptotic markers confirming its efficacy as an anticancer agent.
Q & A
Basic: What are the common synthetic routes for preparing 3-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol?
Methodological Answer:
The compound can be synthesized via a Mannich reaction , which involves the condensation of a phenol derivative (e.g., 3-hydroxybenzaldehyde) with a pyrazole-containing amine (e.g., (1-ethyl-1H-pyrazol-4-yl)methanamine) in the presence of a formaldehyde donor. Key steps include:
- Reagent Optimization : Use aqueous formaldehyde (37%) or paraformaldehyde as the carbonyl source.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity under mild heating (60–80°C).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .
Advanced: How can reaction intermediates be stabilized during synthesis to improve yield?
Methodological Answer:
Intermediates such as Schiff bases or imine adducts are prone to hydrolysis. Strategies include:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation.
- Low-Temperature Quenching : Rapid cooling (−20°C) after imine formation prevents decomposition.
- Chelating Agents : Additives like MgSO₄ or molecular sieves absorb residual water, stabilizing intermediates .
Basic: What techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data (Mo-Kα radiation, λ = 0.71073 Å) resolve the pyrazole-phenol conformation .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies amine-proton shifts (δ 7.2–8.1 ppm) and phenolic -OH (δ 9.5–10.2 ppm) .
Advanced: How to resolve contradictions in crystallographic data (e.g., bond-length discrepancies)?
Methodological Answer:
- Multi-Software Validation : Cross-check refinement results with SHELXL (for small molecules) and Olex2.
- Hydrogen-Bond Analysis : Use ORTEP-3 to visualize H-bond networks; compare with Cambridge Structural Database (CSD) entries for similar pyrazole derivatives .
Basic: What assays evaluate the biological activity of this compound?
Methodological Answer:
- In Vitro Binding Assays : Radioligand displacement (e.g., [³H]-glycine for glycine transporter inhibition) at concentrations 1–100 µM .
- Cytotoxicity Screening : MTT assays in HEK-293 or HeLa cells (48-hour exposure, IC₅₀ determination) .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Methodological Answer:
- Core Modifications : Replace the ethyl group on the pyrazole with bulkier substituents (e.g., isopropyl) to assess steric effects.
- Phenol Ring Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the meta/para positions to enhance receptor affinity.
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., AutoDock Vina) to prioritize synthetic targets .
Basic: How to determine purity and assess batch-to-batch consistency?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min). Purity >95% requires a single peak at λ = 254 nm.
- Elemental Analysis : Compare experimental C/H/N/O values to theoretical calculations (deviation <0.4%) .
Advanced: What analytical strategies detect trace impurities (<0.1%) in the compound?
Methodological Answer:
- LC-MS/MS : Hyphenated techniques with ESI+ ionization identify impurities via molecular ion peaks (e.g., m/z 288.1 for de-ethylated byproducts).
- 2D NMR : COSY and HSQC spectra differentiate impurities with overlapping ¹H signals .
Basic: How to address solubility challenges in aqueous buffers?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro studies.
- pH Adjustment : Deprotonate the phenol group (pH >10) to enhance solubility, followed by neutralization post-dissolution .
Advanced: How to reconcile conflicting solubility data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
